2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H19N5O2S2 and its molecular weight is 365.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with α1-ARs can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . These properties are crucial for understanding the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs . By binding to these receptors, the compound can influence the contraction of smooth muscles in various parts of the body . .
Properties
IUPAC Name |
2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c1-22-12-4-2-11(3-5-12)19-6-8-20(9-7-19)14-17-18-15(24-14)23-10-13(16)21/h2-5H,6-10H2,1H3,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRVYBRDWCWQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.